2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O3S2/c15-11-1-2-13(24-11)25(21,22)20-6-4-10(8-20)23-12-7-9(3-5-19-12)14(16,17)18/h1-3,5,7,10H,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIFDHLINSGFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a trifluoromethyl group , a pyrrolidine moiety , and a sulfonyl group linked to a chlorothiophene . Its molecular formula is with a molecular weight of approximately 363.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁ClF₃N₃O₃S |
| Molecular Weight | 363.8 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034579-46-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group may facilitate strong interactions with amino acid residues in proteins, while the pyridine and pyrrolidine rings enhance binding affinity through hydrophobic interactions.
Biological Activities
Research indicates that the compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The exact mechanism involves modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.
- Antimicrobial Properties : Investigations have indicated that this compound possesses antimicrobial activity against several bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Anticancer Activity : In vitro assays demonstrated that treatment with the compound resulted in a significant reduction in cell viability in human colorectal cancer cells (HCT116), with IC50 values indicating potent cytotoxic effects.
- Anti-inflammatory Research : A study evaluated the compound's ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, revealing a dose-dependent reduction in TNF-alpha and IL-6 levels.
- Antimicrobial Evaluation : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition zones comparable to standard antibiotics.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention as a potential lead compound in drug discovery due to its structural attributes that may confer biological activity against various targets:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Investigations into its efficacy against cancer cell lines such as PC3, K562, HeLa, and A549 have shown promising results, warranting further exploration into its mechanisms of action and therapeutic potential .
- Anti-inflammatory and Antimicrobial Properties : The sulfonyl group and the pyrrolidine moiety are known to interact with biological targets, suggesting potential applications in developing anti-inflammatory and antimicrobial agents. The compound's ability to modulate enzyme activity could be pivotal in treating inflammatory diseases or infections.
Material Science
In material science, the compound can serve as a building block for synthesizing advanced materials:
- Polymer Development : The stability and reactivity profile of this compound make it suitable for applications in polymer chemistry. It can be utilized to create specialty polymers with enhanced properties for coatings or adhesives.
- Catalysis : The unique structure allows for diverse chemical modifications, making it valuable in the development of new catalysts for organic reactions. Its ability to facilitate specific reactions could lead to more efficient synthetic pathways in chemical manufacturing.
Agrochemicals
The compound also shows promise in agricultural applications:
- Pesticide Development : Its structural features may confer insecticidal or fungicidal properties, making it a candidate for developing new agrochemicals. Research into its efficacy against pests and plant pathogens could lead to innovative solutions for crop protection .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of similar pyridine derivatives against various cancer cell lines. The findings indicated that certain modifications to the core structure significantly enhanced cytotoxicity compared to established chemotherapeutics like doxorubicin . This highlights the importance of structural optimization in developing effective cancer therapies.
Case Study 2: Antifungal Properties
Research on trifluoromethyl pyrimidine derivatives demonstrated their antifungal activity against several strains of fungi at concentrations lower than traditional antifungal agents. This suggests that compounds with similar structures may offer new avenues for treating fungal infections in agriculture and medicine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including pyridine, thiophene, and sulfonamide derivatives. Below is a detailed comparison with key analogs:
Pyridine-Based Sulfonamide Derivatives
Compounds such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (–6) exhibit structural parallels, particularly in their pyridine cores and halogenated substituents. Key differences include:
- Substituent Effects : The trifluoromethyl group in the target compound enhances metabolic stability compared to simple methyl or chloro groups in analogs like Q13 (C30H26ClN5O3) .
- Biological Activity: Pyridine derivatives with electron-withdrawing groups (e.g., -NO2, -CN) show moderate antimicrobial activity (e.g., Q13: MIC = 25–50 µg/mL against E. coli and S. aureus), whereas the trifluoromethyl group may improve membrane permeability and target binding .
Thiophene-Sulfonyl Hybrids
The 5-chlorothiophene-sulfonyl moiety is critical for interactions with biological targets. For example:
- Haloxyfop methyl ester (: methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) shares a trifluoromethylpyridine unit and is used as a herbicide. The thiophene-sulfonyl group in the target compound may confer distinct selectivity compared to haloxyfop’s phenoxypropanoate chain .
- Antimicrobial Sulfonamides : Derivatives with sulfonyl-pyrrolidine linkages (e.g., Q1–Q14 in ) demonstrate activity against Gram-positive bacteria, suggesting the target compound’s sulfonamide group could similarly enhance bioavailability .
Pyrrolidine-Oxy Pharmacophores
The pyrrolidin-3-yloxy linker is a common feature in kinase inhibitors and antimicrobial agents. For instance:
- (R)-4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-N-cyclopropylpiperazine-1-sulfonamide () uses a pyrrolidine-oxy-pyridine scaffold for target engagement. Replacing the pyridazine ring with a trifluoromethylpyridine may alter solubility and binding kinetics .
Research Findings and Implications
Synthetic Feasibility : The target compound’s synthesis likely involves multi-step reactions, such as sulfonylation of pyrrolidine followed by nucleophilic substitution on pyridine, analogous to methods in .
Bioactivity Potential: The combination of a sulfonyl-thiophene group and trifluoromethylpyridine suggests dual mechanisms—enzyme inhibition (via sulfonamide) and membrane disruption (via lipophilic CF3) .
Limitations : Direct pharmacological data are absent in the provided evidence, necessitating further studies on toxicity, pharmacokinetics, and target specificity.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Essential for confirming regiochemistry of the pyrrolidine and pyridine rings. The trifluoromethyl group (δ ~120 ppm in ¹³C NMR) and sulfonyl signals (δ ~3.5 ppm in ¹H NMR) are diagnostic .
- HPLC-MS: Validates purity (>99%) and detects trace intermediates. Reverse-phase C18 columns with acetonitrile/water gradients are optimal .
- FT-IR: Confirms sulfonyl (S=O stretch ~1350 cm⁻¹) and C-F (1100 cm⁻¹) groups .
Q. What safety protocols are essential when handling sulfonyl and chlorothiophen groups?
Methodological Answer:
- Sulfonyl Chlorides: Use fume hoods and PPE (gloves, goggles) due to corrosive and lachrymatory properties. Neutralize spills with sodium bicarbonate .
- Chlorothiophen Derivatives: Avoid inhalation (H313 hazard); store in sealed containers under nitrogen to prevent degradation .
- Waste Disposal: Follow P501 guidelines (incineration for halogenated waste) .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The -CF₃ group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic substitution. Computational studies (DFT) show:
- Meta-directing effect: Directs substituents to the 3-position of the pyridine ring.
- Reactivity in SNAr: Enhanced by -CF₃’s inductive effect, enabling reactions with weaker nucleophiles (e.g., alcohols) under milder conditions .
- Comparative Data: Substituting -CF₃ with -CH₃ reduces reaction rates by ~50% in Suzuki-Miyaura couplings .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays: Use isogenic cell lines and controls (e.g., ATP quantification to rule out cytotoxicity) .
- Impurity Profiling: Employ LC-MS to identify bioactive impurities (e.g., residual sulfonyl chloride derivatives) .
- Meta-analysis: Pool data from multiple studies (e.g., IC₅₀ values for kinase inhibition) to distinguish compound-specific effects from experimental noise .
Q. How can computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to model binding to targets (e.g., kinases). The pyrrolidine-sulfonyl moiety often occupies hydrophobic pockets, while the pyridine ring engages in π-π stacking .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Validation: Cross-check predictions with SPR (surface plasmon resonance) data for binding kinetics (ka/kd) .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Centers: The pyrrolidine ring’s stereochemistry requires asymmetric catalysis (e.g., Jacobsen’s catalyst) or chiral resolving agents .
- Scale-up Risks: Exothermic sulfonylation requires temperature-controlled reactors to avoid racemization. Pilot batches show 5% enantiomeric excess loss at >100 g scale .
- Analytical QC: Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor purity during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
